MRM Transition Specificity
In multiple reaction monitoring (MRM) mode, O-Desmethyl gefitinib-d6 possesses a unique precursor-to-product ion transition due to its +6 Da mass shift from the unlabeled analyte [1]. This is the primary differentiator from the non-deuterated metabolite, which shares the same MRM transition as the target analyte and cannot be resolved. In a validated UPLC-MS/MS method, this distinct transition allowed for baseline resolution from gefitinib (eluting at 1.88 min) and the O-desmethyl metabolite (1.76 min), with a total run time of only 5.2 minutes [1].
| Evidence Dimension | MRM Transition & Chromatographic Resolution |
|---|---|
| Target Compound Data | Unique MRM transition (m/z not specified but based on +6 Da mass shift). |
| Comparator Or Baseline | O-Desmethyl gefitinib (non-deuterated) shares the same m/z transition as the analyte; cannot be chromatographically distinguished. |
| Quantified Difference | Enables separate detection and quantification. Retention time of O-desmethyl gefitinib analyte is 1.76 min. |
| Conditions | UPLC-MS/MS analysis using a Waters ACQUITY UPLC BEH C18 Column (2.1 × 100 mm, 1.7 µm) with a 5–50% B linear gradient over 2.9 minutes [1]. |
Why This Matters
This unique mass signature is the foundational requirement for its use as an internal standard, enabling accurate and interference-free quantification.
- [1] Waters Corporation. (2020). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Application Note. View Source
